

An In-depth Technical Guide to the Chemical Structure and Properties of Ftivazide

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Compound of Interest

Compound Name: Ftivazide

Cat. No.: B12484818

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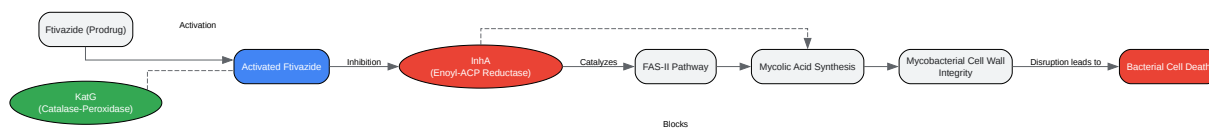
Abstract

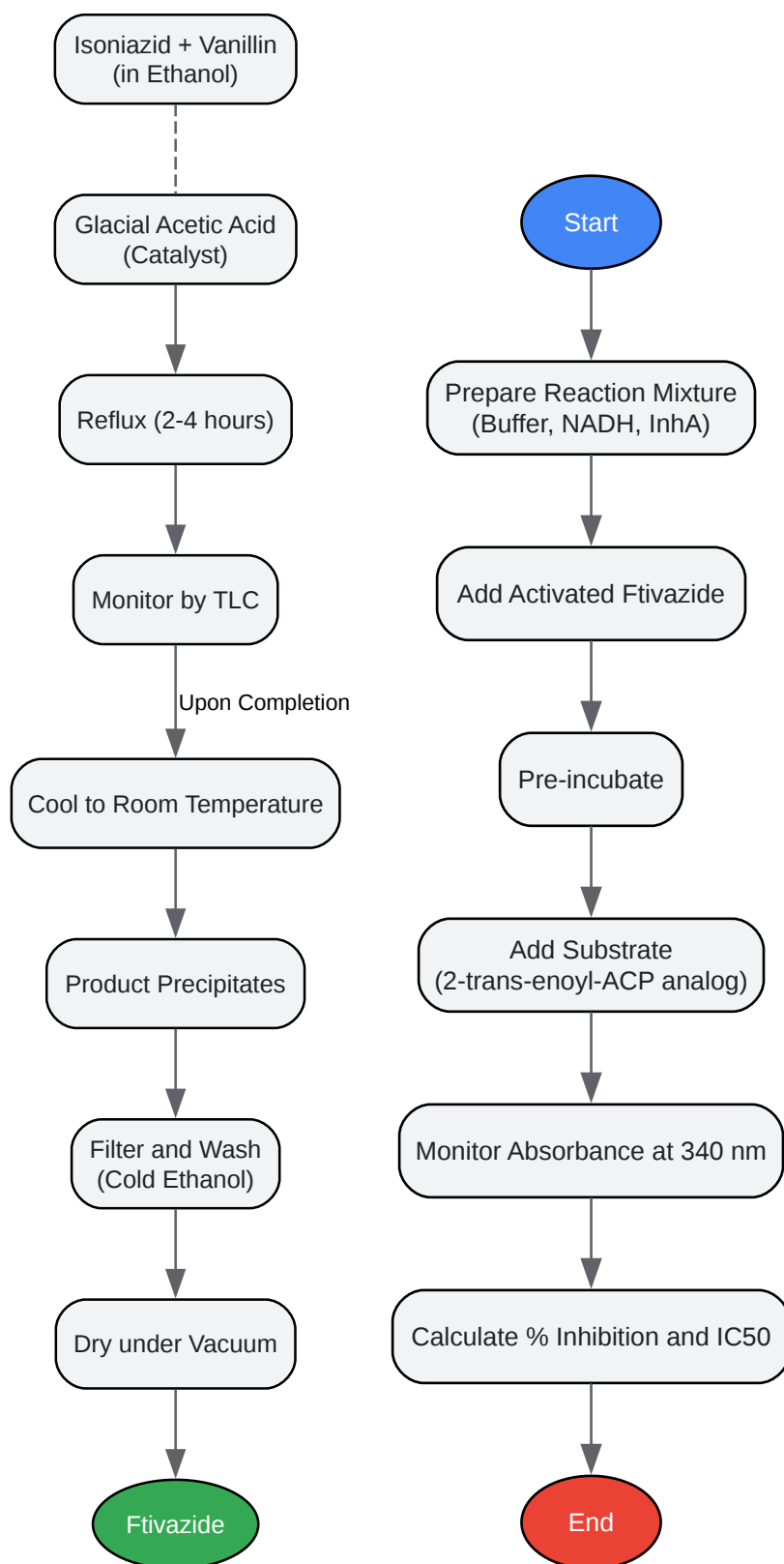
Ftivazide, a Schiff base derivative of isoniazid and vanillin, is a compound of significant interest in the field of tuberculosis research. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of **Ftivazide** subsequently inhibits the synthesis of mycolic acids, which are essential components of the *Mycobacterium tuberculosis* cell wall, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Ftivazide**, including detailed experimental protocols for its synthesis and key enzymatic assays.

Chemical Structure and Identification

Ftivazide is chemically known as N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure combines the core moieties of isoniazid, a cornerstone anti-tuberculosis drug, and vanillin, a naturally occurring aromatic aldehyde.

Chemical Structure:





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com